Sulfane Sulfur Probe 4, also known as 3',6'-Di(O-thiosalicyl)fluorescein, is a fluorescent probe designed for the selective detection of sulfane sulfur species, including persulfides and polysulfides. This compound is particularly significant in biological systems where sulfane sulfur plays a crucial role in various physiological processes, including signal transduction and the production of hydrogen sulfide, a recognized physiological mediator. The development of this probe has enabled researchers to visualize and quantify sulfane sulfur levels in biological samples with high sensitivity and specificity.
Sulfane Sulfur Probe 4 falls under the category of fluorescent probes used in biochemical applications. It is classified as a chemical compound with a molecular formula of C₁₄H₁₀O₇S₂ and a molecular weight of approximately 606.65 g/mol . Its classification as a fluorescent probe allows it to be utilized in fluorescence microscopy and spectroscopy for detecting specific sulfur species.
The synthesis of Sulfane Sulfur Probe 4 involves several key steps:
The synthesis process is straightforward and efficient, allowing for the production of the probe at scale. Characterization techniques such as proton nuclear magnetic resonance (NMR), carbon-13 NMR, and mass spectrometry (MS) are employed to confirm the structure of the synthesized compound .
Sulfane Sulfur Probe 4 features a unique molecular structure that includes:
This design allows for effective interaction with sulfane sulfur, facilitating the release of fluorescence upon reaction .
The molecular structure can be represented as follows:
The compound is typically presented as a white to pale yellow powder or solid with a purity exceeding 90% .
Sulfane Sulfur Probe 4 primarily reacts with sulfane sulfur species through nucleophilic attack. When exposed to elemental sulfur (), the probe undergoes a reaction that leads to the formation of benzodithiolone and free fluorescein.
The reaction mechanism involves:
The mechanism by which Sulfane Sulfur Probe 4 detects sulfane sulfur involves several steps:
This mechanism allows for highly sensitive detection of sulfane sulfur concentrations in biological systems, making it a valuable tool for researchers studying these reactive species.
These properties make Sulfane Sulfur Probe 4 suitable for various applications in biological imaging and analysis.
Sulfane Sulfur Probe 4 has several scientific applications:
Sulfane sulfurs represent a class of reactive sulfur species (RSS) characterized by sulfur atoms with six valence electrons and no formal charge (denoted S⁰), typically covalently bonded to other sulfur atoms. Biochemically significant members include hydropersulfides (RSSH), hydrogen polysulfides (H₂Sₙ, n > 1), polysulfides (RSₙR, n > 2), and protein-bound elemental sulfur (S₈) [1] [8]. These species serve as critical reservoirs for hydrogen sulfide (H₂S) and exhibit unique redox signaling properties distinct from H₂S itself. Sulfane sulfurs participate in S-persulfidation (or S-sulfhydration), a post-translational modification where a -SSH group forms on cysteine residues of target proteins. This modification regulates protein function by altering enzymatic activity, subcellular localization, and interaction networks [1] [6]. Key physiological processes governed by sulfane sulfurs include:
Table 1: Major Sulfane Sulfur Species and Their Biological Roles
| Species | Chemical Formula | Key Biological Functions |
|---|---|---|
| Hydropersulfides | RSSH | Direct protein S-persulfidation; potent antioxidants |
| Hydrogen polysulfides | H₂Sₙ (n≥2) | Activation of Ca²⁺ channels; regulation of kinase pathways |
| Protein persulfides | Protein-SSH | Functional modulation of enzymes (e.g., PDI, GAPDH); redox buffering |
| Elemental sulfur | S₈ | Long-term sulfur storage; substrate for sulfurtransferases |
Mitochondria serve as primary sites for sulfane sulfur generation, where sulfide quinone oxidoreductase (SQOR) catalyzes H₂S oxidation to persulfides and polysulfides [7]. Recent evidence suggests sulfane sulfurs—not H₂S—may be the primary mediators in several signaling pathways previously attributed to H₂S, underscoring their biological significance [1] [2].
Historically, sulfane sulfur detection relied on the cyanolysis method, which exploits the nucleophilic susceptibility of sulfur-sulfur bonds. In this assay, cyanide ion (CN⁻) attacks sulfane sulfur to release thiocyanate (SCN⁻), which subsequently forms a red ferric thiocyanate complex detectable by absorbance spectroscopy at 460 nm [2] [8]. Despite its historical utility, this method suffers from critical limitations:
Table 2: Comparison of Conventional vs. Modern Sulfane Sulfur Detection Methods
| Method | Detection Limit | Temporal Resolution | Spatial Resolution | Key Limitations |
|---|---|---|---|---|
| Cyanolysis/UV-Vis | ~10 µM | Endpoint only | None | Low sensitivity; sample destruction; low specificity |
| HPLC-MS/MS with derivatization | ~50 nM | Minutes-hours | None | Complex sample prep; polysulfide degradation artifacts |
| Tag-switch assays | ~100 nM | Minutes | Subcellular (if imaged) | False positives from disulfides; antibody dependency |
| Fluorescent probes | ~32 nM | Seconds-minutes | Subcellular | Requires probe optimization; may perturb redox balance |
Alternative biochemical methods like tag-switch assays partially address these issues by utilizing sequential chemical labeling to biotinylate protein persulfides for isolation or immunoblotting [8]. However, these assays still involve cell lysis, cannot resolve spatial dynamics, and may misidentify disulfide bonds due to imperfect blocking efficiency [8]. Similarly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) approaches using alkylating agents (e.g., monobromobimane or HPE-IAM) enable speciation but risk decomposing labile polysulfides during derivatization and lack real-time kinetic capabilities [4] [8]. These constraints highlighted the necessity for non-invasive, spatially resolved detection tools compatible with live systems.
The limitations of conventional methodologies created a compelling rationale for designing reaction-based fluorescent probes tailored for sulfane sulfurs. Such probes offer transformative advantages:
The molecular design of sulfane sulfur probes capitalizes on their unique dual reactivity: Sulfane sulfurs act as both nucleophiles (attacking electrophilic centers) and electrophiles (accepting nucleophiles at hypervalent sulfur atoms). Early probe designs (e.g., SSP1 and SSP2) exploited nucleophilic aromatic substitution (SNAr), where sulfane sulfur attacks an electron-deficient aromatic ring, forming a persulfide intermediate that cyclizes to release a fluorophore [2]. However, SSP1 exhibited poor stability, while SSP2 showed moderate sensitivity (~50-fold fluorescence increase) and required extended reaction times (>10 minutes) [2].
SSP4 emerged as an optimized solution addressing these shortcomings. Its design incorporates a dithiosalicylate-modified fluorescein scaffold, where sulfane sulfur nucleophilically displaces thiosalicylate groups, releasing highly fluorescent fluorescein (excitation/emission: 494/515 nm) and generating two 1,2-benzodithiol-3-one molecules [3] [10]. This mechanism confers exceptional selectivity—SSP4 remains unresponsive to H₂S, thiols (cysteine, glutathione), oxidized glutathione, sulfite, sulfate, and metal ions even at millimolar concentrations [1] [6]. Sensitivity reaches nanomolar detection limits (32 nM for Na₂S₂), with a 50–100-fold fluorescence increase within 20 minutes in aqueous buffers [1] [10]. Crucially, SSP4 functions under physiological pH (7.4) and detects endogenous sulfane sulfurs in diverse models, including human umbilical vein endothelial cells (HUVECs), SH-SY5Y neuroblastoma cells, plant roots (Lotus japonicus), and primary mouse neurons [3] [6] [10]. Its commercial availability further democratized sulfane sulfur research, enabling widespread biological applications [1] [3].
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